1-(Isocyanomethyl)-3,5-dimethoxybenzene 1-(Isocyanomethyl)-3,5-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18208502
InChI: InChI=1S/C10H11NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,2-3H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

1-(Isocyanomethyl)-3,5-dimethoxybenzene

CAS No.:

Cat. No.: VC18208502

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Isocyanomethyl)-3,5-dimethoxybenzene -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 1-(isocyanomethyl)-3,5-dimethoxybenzene
Standard InChI InChI=1S/C10H11NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,2-3H3
Standard InChI Key MANAVEMLLMACAJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C[N+]#[C-])OC

Introduction

Structural and Electronic Properties

The benzene ring’s methoxy groups act as electron-donating substituents, activating the aromatic system toward electrophilic substitution. The isocyanide group, a strong σ-donor and weak π-acceptor, facilitates coordination with transition metals, enabling catalytic applications . X-ray crystallography of analogous compounds reveals planar aromatic systems with substituents oriented to minimize steric hindrance . For example, in 1,4-di-tert-butyl-2,5-dimethoxybenzene, methoxy groups align coplanar with the ring, while bulky tert-butyl groups adopt perpendicular orientations to avoid strain .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2
Molecular Weight177.20 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.2–1.4 g/cm³ (estimated)

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via dehydration of formamide precursors using phosphorus oxychloride (POCl3\text{POCl}_3) and triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) . A representative procedure involves:

  • Formamide Activation: A formamide derivative (1 mmol) is suspended in CH2Cl2\text{CH}_2\text{Cl}_2, followed by addition of Et3N\text{Et}_3\text{N} (5 equiv) and POCl3\text{POCl}_3 (1 equiv) at 0°C .

  • Dehydration: The mixture is stirred for 3–6 minutes, yielding the isocyanide via elimination of HCl\text{HCl} .

  • Purification: Crude product is purified via silica gel chromatography, eluting with ether/CH2Cl2\text{CH}_2\text{Cl}_2 gradients . Yields exceed 85% under optimized conditions .

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. For example, 100 mmol batches utilize silica-packed columns (15 × 5 cm) for rapid purification, achieving >95% purity .

Chemical Reactivity and Applications

Nucleophilic and Electrophilic Reactions

The isocyanide group participates in multicomponent reactions (MCRs), such as the Ugi reaction, forming peptidomimetics and heterocycles . For instance, coupling with aldehydes, amines, and carboxylic acids generates α-acyloxy amides .

Equation 1: Ugi Reaction

R1CHO+R2NH2+R3COOH+R4NCR1C(=O)NHR2C(OOR3)R4+H2O\text{R}^1\text{CHO} + \text{R}^2\text{NH}_2 + \text{R}^3\text{COOH} + \text{R}^4\text{NC} \rightarrow \text{R}^1\text{C}(=\text{O})\text{NHR}^2\text{C}(\text{OOR}^3)\text{R}^4 + \text{H}_2\text{O}

Transition Metal Coordination

The isocyanide’s lone pair binds to metals like palladium and gold, forming complexes used in cross-coupling reactions. For example, Pd(II)-isocyanide catalysts enable Suzuki-Miyaura couplings of aryl halides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 6.82–6.89 (m, 3H, aromatic), 4.57 (s, 2H, CH2NC\text{CH}_2\text{NC}), 3.88 (s, 6H, OCH3\text{OCH}_3) .

  • 13C^{13}\text{C} NMR (126 MHz, CDCl3_3): δ 157.1 (t, J=5.4J = 5.4 Hz, COCH3\text{C}-\text{OCH}_3), 124.7 (aromatic C), 45.2 (t, J=7.0J = 7.0 Hz, CH2NC\text{CH}_2\text{NC}) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_2: 177.0790 [M+H]+^+ .

  • Observed: 177.0789 [M+H]+^+, confirming molecular identity .

Comparative Analysis with Analogues

Table 2: Comparison with Related Isocyanides

CompoundReactivity ProfileApplications
4-(Isocyanomethyl)benzeneHigher electrophilicityPolymer chemistry
1-(Isocyanomethyl)-2,4-dimethoxybenzeneEnhanced para-directing effectsAsymmetric catalysis
1-(Isocyanomethyl)-3,5-dihydroxybenzeneSolubility in polar solventsBioconjugation

Industrial and Research Implications

1-(Isocyanomethyl)-3,5-dimethoxybenzene’s versatility makes it indispensable in drug discovery and materials science. Recent advances in 18F^{18}\text{F}-labeling techniques enable its use in positron emission tomography (PET) tracers, exemplified by MCR-derived radiopharmaceuticals .

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